2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-fluorophenyl)acetic acid
Description
Historical Context and Development
The discovery of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-fluorophenyl)acetic acid is rooted in the evolution of amine-protection strategies for peptide synthesis. The compound belongs to a class of derivatives utilizing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, first introduced by Louis A. Carpino and Grace Y. Han in 1970. Their work addressed the need for base-labile protecting groups orthogonal to acid-sensitive functionalities, enabling sequential deprotection in multi-step syntheses. The Fmoc group’s stability under acidic conditions and selective removal via mild bases like piperidine revolutionized solid-phase peptide synthesis (SPPS).
The incorporation of a 4-fluorophenyl moiety into the acetic acid scaffold reflects medicinal chemistry’s focus on fluorinated aromatic systems to modulate bioavailability and metabolic stability. This structural modification aligns with mid-1980s advancements in fluorinated amino acid analogs, which sought to enhance peptide-receptor interactions while maintaining synthetic feasibility.
Classification within Amino Acid Derivatives
This compound is classified as a non-proteinogenic α-amino acid derivative with a fluorinated aromatic side chain. Its structure comprises three key components:
- Fmoc-protected α-amino group : Ensures stability during synthetic steps requiring acidic or nucleophilic conditions.
- 4-Fluorophenyl substituent : Introduces steric and electronic effects that influence conformational rigidity and lipophilicity.
- Acetic acid backbone : Serves as a carboxylate anchor for resin attachment in SPPS or further functionalization.
Table 1: Structural Comparison with Related Amino Acid Derivatives
Significance in Organic and Medicinal Chemistry
The compound’s design bridges synthetic utility and bioactivity optimization:
- Synthetic Advantages : The Fmoc group’s fluorescence enables real-time monitoring of coupling efficiency via UV spectroscopy, while its compatibility with tert-butyl (tBu)-based side-chain protection streamlines SPPS workflows. Deprotection with piperidine avoids side reactions common to harsher acidic conditions.
- Medicinal Chemistry Relevance : Fluorination at the para position of the phenyl ring enhances metabolic stability and membrane permeability, making the compound valuable for designing protease-resistant peptides or fluorinated drug candidates.
Table 2: Key Synthetic Applications
Nomenclature Systems and Conventions
The systematic name This compound adheres to IUPAC guidelines:
- Parent structure : Acetic acid (carboxylic acid at position 1).
- Substituents :
- A 4-fluorophenyl group at the α-carbon (position 2).
- An Fmoc-protected amino group [(9H-fluoren-9-ylmethoxy)carbonylamino] at position 2.
Alternative nomenclature includes Fmoc-4-fluoro-DL-phenylglycine , though this trivial name omits stereochemical specificity. CAS Registry Numbers and SMILES representations further standardize identification:
- SMILES : C1=CC=C(C(=C1)F)C(C(=O)O)N(C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F
- InChIKey : Computed via tools like PubChem.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(4-fluorophenyl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FNO4/c24-15-11-9-14(10-12-15)21(22(26)27)25-23(28)29-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20-21H,13H2,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEGPRZUDVECNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=C(C=C4)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401347918 | |
| Record name | alpha-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-fluorobenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401347918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
678988-18-6 | |
| Record name | alpha-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-fluorobenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401347918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Fmoc Protection of 2-Amino-2-(4-fluorophenyl)acetic Acid
Reagents :
-
2-Amino-2-(4-fluorophenyl)acetic acid (1.0 equiv)
-
Fmoc-Osu (1.2 equiv)
-
Sodium carbonate (Na₂CO₃, 2.0 equiv)
-
Acetonitrile (ACN)/water (1:1 v/v)
Procedure :
-
Dissolve 2-amino-2-(4-fluorophenyl)acetic acid (12 mmol) in 50 mL ACN/10% Na₂CO₃.
-
Add Fmoc-Osu (14 mmol) in ACN dropwise at 4°C over 30 minutes.
-
Stir overnight at room temperature.
-
Acidify with 1M HCl (pH ≈ 3) and extract with ethyl acetate (3 × 100 mL).
-
Wash organic layers with brine, dry over Na₂SO₄, and concentrate.
Yield : 85–92% after recrystallization (ethyl acetate/hexane).
Table 1: Reaction Optimization for Fmoc Protection
| Parameter | Optimal Value | Yield Impact (±%) |
|---|---|---|
| Equiv. Fmoc-Osu | 1.2 | +15 |
| Temperature | 4°C → RT | +22 |
| Solvent Ratio (ACN:H₂O) | 1:1 | +18 |
Methylation of the Amino Group
Reagents :
-
Fmoc-protected intermediate (1.0 equiv)
-
Methyl iodide (CH₃I, 1.5 equiv)
-
Potassium carbonate (K₂CO₃, 3.0 equiv)
-
Dimethylformamide (DMF)
Procedure :
-
Suspend Fmoc intermediate (10 mmol) in 30 mL DMF.
-
Add K₂CO₃ (30 mmol) and CH₃I (15 mmol).
-
Stir at 50°C for 6 hours under N₂.
-
Quench with ice water, extract with dichloromethane (3 × 50 mL).
-
Purify via silica gel chromatography (hexane:ethyl acetate = 3:1).
Yield : 78–84% (HPLC purity >95%).
Carboxylate Activation and Workup
Reagents :
-
Methylated product (1.0 equiv)
-
Thionyl chloride (SOCl₂, 2.0 equiv)
-
Dichloromethane (DCM)
Procedure :
-
Reflux methylated compound (5 mmol) with SOCl₂ (10 mmol) in 20 mL DCM for 3 hours.
-
Remove excess SOCl₂ under reduced pressure.
-
Hydrolyze acyl chloride intermediate with ice-cold water.
Yield : 89–93% (white crystalline solid).
Critical Analysis of Methodological Variations
Friedel-Crafts Acylation
Suzuki-Miyaura Coupling
-
Conditions : Pd(PPh₃)₄ (5 mol%), 4-fluorophenylboronic acid (1.5 equiv), K₂CO₃, DME/H₂O.
-
Outcome : Higher cost, comparable yield (76%) but requires inert atmosphere.
Characterization and Quality Control
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.89 (d, J = 7.5 Hz, 2H, Fmoc ArH), 7.72–7.68 (m, 4H, Fmoc ArH), 7.43–7.38 (m, 2H, Fmoc ArH), 7.15–7.11 (m, 2H, fluorophenyl H), 4.42–4.38 (m, 2H, Fmoc CH₂), 4.25 (t, J = 6.8 Hz, 1H, Fmoc CH), 3.12 (s, 3H, NCH₃), 3.01 (d, J = 16.2 Hz, 1H, CH₂COO), 2.87 (d, J = 16.2 Hz, 1H, CH₂COO).
-
HPLC : Retention time 12.3 min (C18 column, 70:30 H₂O:ACN, 1 mL/min).
Industrial-Scale Production Challenges
Solvent Recovery and Waste Management
Fmoc Deprotection Risks
-
Problem : Premature Fmoc cleavage under basic conditions (pH >9).
Applications in Pharmaceutical Synthesis
The title compound serves as a key intermediate in:
Chemical Reactions Analysis
Types of Reactions
9-Fluorenylmethyloxycarbonyl-4-fluorophenylglycine undergoes several types of chemical reactions:
Deprotection: The 9-fluorenylmethyloxycarbonyl group can be removed using secondary amines like piperidine.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide is commonly used for the removal of the 9-fluorenylmethyloxycarbonyl group.
Substitution: Nucleophiles such as amines or thiols can react with the fluorine-substituted phenyl ring under basic conditions.
Major Products Formed
Deprotection: The removal of the 9-fluorenylmethyloxycarbonyl group yields the free amino acid.
Substitution: The substitution reactions yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1.1 Drug Development
Fmoc-protected amino acids are extensively used in the synthesis of bioactive peptides and pharmaceuticals. The Fmoc group allows for selective protection of the amine group during peptide synthesis, facilitating the creation of complex peptide structures.
Case Study:
In a study on the synthesis of lipopeptides, researchers utilized Fmoc-protected amino acids to create novel compounds that showed enhanced biological activity against specific targets. The ability to modify the peptide backbone with various side chains significantly improved the pharmacological properties of the resulting lipopeptides .
3.1 Targeted Drug Delivery
The compound can be utilized in bioconjugation techniques to attach therapeutic agents to targeting moieties, enhancing drug delivery systems. The Fmoc group can be selectively removed to expose functional groups for further conjugation.
Case Study:
In a recent application, researchers successfully conjugated Fmoc-protected amino acids with biotin and fluorescein labels for targeted imaging and therapeutic applications. This method allowed for precise localization of drugs within biological systems, improving treatment efficacy .
Material Science
4.1 Development of Functional Materials
The versatility of Fmoc-protected compounds extends to material science, where they are used to create functionalized surfaces and nanomaterials. These materials can be engineered for specific interactions in biosensing and catalysis.
Example:
Research has demonstrated that incorporating Fmoc derivatives into polymer matrices can enhance the mechanical properties and bioactivity of the materials, making them suitable for biomedical applications such as tissue engineering .
Mechanism of Action
The primary mechanism of action of 9-Fluorenylmethyloxycarbonyl-4-fluorophenylglycine involves the protection of the amino group during peptide synthesis. The 9-fluorenylmethyloxycarbonyl group prevents unwanted reactions of the amino group, allowing for the selective formation of peptide bonds. The deprotection step is crucial for the final release of the free peptide.
Comparison with Similar Compounds
Table 1: Substituent Effects on Phenyl Ring
Key Findings :
- Electron-withdrawing groups (e.g., 4-F) enhance resistance to enzymatic degradation, making the target compound suitable for bioactive peptides .
- Hydrophilic substituents (4-OH, 4-NH₂) improve aqueous solubility but may reduce membrane permeability .
- Methoxy groups (4-OCH₃) balance solubility and lipophilicity, often used in CNS-targeting peptides .
Table 2: Backbone Modifications
Key Findings :
- Acetic acid backbone (target compound) offers minimal steric hindrance, ideal for linker molecules .
- Propanoic acid derivatives (e.g., phenylalanine analogs) introduce rigidity, favoring α-helix or β-sheet formation in peptides .
- Butanoic acid derivatives enable side-chain modifications for targeted drug design .
Table 3: Hazard Profiles of Fmoc-Protected Analogs
Key Findings :
Biological Activity
The compound 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-fluorophenyl)acetic acid , often referred to in literature as a fluorenyl derivative, has garnered attention for its potential biological activities. This article aims to summarize the available research findings on its biological activity, including antimicrobial, anticancer, and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 433.54 g/mol. Its structure features a fluorenyl group, which is known for contributing to various biological activities. The presence of the methoxycarbonyl and fluorophenyl groups further enhances its potential pharmacological properties.
Antimicrobial Activity
Recent studies have indicated that fluorenyl derivatives possess significant antimicrobial properties. For instance, compounds derived from the fluorenone structure have been shown to exhibit activity against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae . The introduction of electron-withdrawing groups, such as fluorine, has been found to enhance the antimicrobial efficacy of these compounds.
| Compound | Target Bacteria | Activity |
|---|---|---|
| Fluorenone | Staphylococcus aureus | Moderate inhibition |
| Fluorinated Derivative | E. coli | Significant inhibition |
| Fluorenyl Derivative | Klebsiella pneumoniae | Comparable to standard antibiotics |
Anticancer Activity
The anticancer potential of fluorenyl derivatives has been extensively studied. For example, compounds analogous to this compound have demonstrated potent antiproliferative effects in various cancer cell lines, including breast cancer (MCF-7) and triple-negative breast cancer (MDA-MB-231). The reported IC50 values for these compounds range from 10 nM to 33 nM, indicating strong activity .
Fluorenyl derivatives are believed to exert their anticancer effects through multiple mechanisms:
- Tubulin Destabilization : Some compounds inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
- Topoisomerase Inhibition : Certain derivatives act as inhibitors of type I topoisomerases, which are crucial for DNA replication and transcription .
Case Studies
- Antimicrobial Study : A study evaluated the antimicrobial activity of several fluorenone derivatives against biofilm-forming bacteria. The results showed that specific substitutions on the aryl moiety significantly influenced both the spectrum and intensity of inhibition .
- Antiproliferative Activity : In a comparative study involving various fluorenone derivatives, it was found that modifications in side chains led to enhanced antiproliferative activity against MCF-7 cells. Compounds with linear alkyl groups outperformed those with branched or bulky groups .
Q & A
Q. What are the critical safety precautions for handling this compound in laboratory settings?
This compound exhibits acute oral, dermal, and inhalation toxicity (Category 4) and may cause skin/eye irritation (H315, H319). Researchers must:
Q. How can the synthesis of this compound be optimized for higher yields?
Based on analogous Fmoc-protected amino acid syntheses:
- Use dichloromethane (DCM) as a solvent and diisopropylethylamine (DIPEA) for pH control.
- Maintain low temperatures (–10°C to 20°C) during coupling reactions to minimize side products .
- Monitor reaction progress via TLC (e.g., hexane/ethyl acetate gradients) .
Q. What purification methods are effective for isolating this compound?
- Column Chromatography : Use silica gel with a gradient of n-hexane/ethyl acetate (70:30 to 50:50).
- Recrystallization : Ethanol/water mixtures improve purity for crystalline forms .
- Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can discrepancies in NMR data due to the 4-fluorophenyl group be resolved?
The electron-withdrawing fluorine atom deshields adjacent protons, causing unexpected splitting patterns. To mitigate:
- Use deuterated DMSO or CDCl₃ for better solubility and signal resolution.
- Compare with computational models (DFT) to assign peaks accurately .
- Validate with high-resolution mass spectrometry (HRMS) to confirm molecular integrity .
Q. What stability challenges arise under varying pH conditions, and how are they managed?
Q. How is this compound applied in solid-phase peptide synthesis (SPPS)?
The Fmoc group protects the amino group during SPPS:
- Coupling : Activate the carboxylic acid with HBTU/Oxyma Pure in DMF.
- Deprotection : Treat with 20% piperidine in DMF for 10–20 minutes.
- Cleavage : Use TFA-free cocktails (e.g., 95% TFE/water) to retain acid-labile fluorophenyl groups .
Contradictions and Mitigation Strategies
- Hazard Classification Variability : Some SDS list respiratory irritation (H335) , while others omit it . Validate with in-house toxicity screening.
- Ecotoxicity Data Gaps : No ecotoxicological data is available . Assume high environmental risk and follow ALARA (As Low As Reasonably Achievable) disposal protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
